3-Bromo-s-triazolo[3,4-a]phthalazine
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic compounds are molecules in which at least two rings, with at least one being a heterocycle, share a common bond and two common atoms. These structures are ubiquitous in nature and form the core of many biologically active molecules and functional materials. The fusion of different heterocyclic rings, such as triazole and phthalazine (B143731), creates a new molecular architecture with unique electronic and steric properties.
The triazolo[3,4-a]phthalazine system is a prime example of a fused nitrogen-containing heterocycle. It is constructed from a five-membered triazole ring fused to a six-membered phthalazine ring system. This combination results in a planar, rigid scaffold that is of significant interest in medicinal chemistry and materials science. The arrangement of nitrogen atoms within this fused system influences its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. The study of such fused systems, including related structures like triazolopyrimidinones and triazolothiadiazines, is a vibrant area of chemical research, driven by the quest for new compounds with tailored properties. nih.govnih.gov
Historical Perspective of Triazolophthalazine and Phthalazine Scaffolds in Academic Inquiry
The academic inquiry into phthalazine and its fused derivatives has a rich history. Phthalazine derivatives have long been recognized for their biological activities, which has spurred considerable research into their synthesis and functionalization. researchgate.net One of the early and significant compounds in this family is hydralazine (B1673433), a known pharmaceutical agent. Research into its metabolism led to the identification of related fused heterocyclic systems, such as 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine, as a human urinary metabolite in the 1970s. acs.org
The synthesis of the parent s-triazolo[3,4-a]phthalazine (B13923) scaffold has also been a subject of investigation. scbt.comepa.govchemspider.com A key precursor for the synthesis of this system is 1-hydrazinophthalazine. researchgate.net Researchers have developed synthetic routes that utilize the reactivity of this precursor to construct the fused triazole ring through cyclization reactions with various reagents. researchgate.net These early synthetic efforts laid the groundwork for accessing a wide range of substituted triazolophthalazine derivatives, enabling further exploration of their chemical and physical properties.
Rationale for Investigating 3-Bromo-s-triazolo[3,4-a]phthalazine in Contemporary Research
The introduction of a bromine atom at the 3-position of the s-triazolo[3,4-a]phthalazine scaffold, to give this compound, is of significant strategic importance in modern synthetic chemistry. labsolu.ca Halogenated heterocyclic compounds are highly valued as versatile synthetic intermediates. The bromine atom in this molecule serves as a reactive handle, allowing for a variety of subsequent chemical transformations.
Specifically, the bromo-substituent can be readily replaced or coupled with other molecular fragments through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com This capability allows for the straightforward introduction of diverse functional groups at a specific position on the heterocyclic core, facilitating the creation of libraries of novel compounds. nih.gov The synthesis of 3-bromo- (B131339) acs.orglabsolu.cachemicalbook.comtriazolo[3,4-a]phthalazine itself has been achieved through established chemical methods. researchgate.net The investigation of this bromo-derivative is driven by its potential as a key building block for constructing more complex molecules with potentially interesting biological or material properties.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₉H₅BrN₄ |
| Molecular Weight | 249.07 g/mol |
| CAS Number | 21537-95-1 |
| PubChem CID | 29975068 |
Data sourced from public chemical databases. labsolu.ca
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-9-13-12-8-7-4-2-1-3-6(7)5-11-14(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFZODYUJCSNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652497 | |
| Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21537-95-1 | |
| Record name | 3-Bromo[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo S Triazolo 3,4 a Phthalazine and Its Derivatives
Classical Synthetic Pathways to the Triazolo[3,4-a]phthalazine Core
The construction of the fused triazole-phthalazine ring system is a well-established process, with 1-hydrazinophthalazine serving as the most common and versatile precursor.
The most prevalent method for forming the triazolo[3,4-a]phthalazine core involves the cyclocondensation of 1-hydrazinophthalazine with various one-carbon reagents. researchgate.net This precursor, also known as hydralazine (B1673433), provides the necessary nitrogen atoms and the foundational phthalazine (B143731) structure. nih.govrsc.org The reaction involves the annulation of the triazole ring onto the phthalazine core.
A common approach is the reaction of 1-hydrazinophthalazine with carboxylic acids. For instance, refluxing with formic acid yields the parent s-triazolo[3,4-a]phthalazine (B13923), while using acetic acid produces the 3-methyl derivative. researchgate.net A related and often higher-yielding method employs orthoesters, such as triethyl orthoformate and triethyl orthoacetate, as the one-carbon source. researchgate.net
Alternatively, the synthesis can proceed through an intermediate acylation step. Reacting 1-hydrazinophthalazine with an acid chloride, like acetyl chloride, in pyridine (B92270) forms an acylhydrazide intermediate. This intermediate can then be cyclized using a dehydrating agent such as phosphorus oxychloride to afford the corresponding 3-substituted triazolophthalazine. researchgate.net Another variation involves reacting a substituted chlorophthalazine, such as 1,4-dichlorophthalazine, with a hydrazide like acetic hydrazide in a solvent like n-butanol to yield the triazolophthalazine core, in this case, 6-chloro-3-methyl- Current time information in Surguja Division, IN.researchgate.netlongdom.orgtriazolo[3,4-a]phthalazine. nih.gov
Table 1: Annulation Reactions with 1-Hydrazinophthalazine
| Reagent | Resulting Product | Reference |
| Formic Acid / Triethyl Orthoformate | s-Triazolo[3,4-a]phthalazine | researchgate.net |
| Acetic Acid / Triethyl Orthoacetate | 3-Methyl-s-triazolo[3,4-a]phthalazine | researchgate.net |
| Acetic Hydrazide (with 1,4-dichlorophthalazine) | 6-Chloro-3-methyl- Current time information in Surguja Division, IN.researchgate.netlongdom.orgtriazolo[3,4-a]phthalazine | nih.gov |
| Cyanogen (B1215507) Bromide | 3-Bromo-s-triazolo[3,4-a]phthalazine | researchgate.net |
Oxidative cyclization offers an alternative route to the triazole ring system. This method typically begins with the condensation of a hydrazine (B178648) precursor, such as 1-hydrazinophthalazine, with an aldehyde to form a hydrazone intermediate. The subsequent step involves an oxidant that facilitates the intramolecular cyclization with the loss of two hydrogen atoms.
For example, the synthesis of a related ditriazolophthalazine system has been achieved by reacting 1,4-dihydrazinophthalazine with pyridine-2-carboxaldehyde, followed by oxidative cyclization using bromine. While this creates a more complex system, the fundamental reaction demonstrates the utility of bromine as an oxidizing agent for this type of ring closure. Another common oxidizing agent used for similar transformations in related heterocyclic systems is N-chlorosuccinimide (NCS). rsc.org The general mechanism involves the formation of a halo-hydrazone, which then undergoes intramolecular cyclization and elimination to yield the stable, fused aromatic triazole ring.
Various carbon electrophiles are employed to react with 1-hydrazinophthalazine to form the triazole ring, often providing a route to derivatives with specific functional groups at the 3-position.
Acetic anhydride (B1165640) can be used to synthesize 3-methyl-s-triazolo[3,4-a]phthalazine. The reaction proceeds by acylation of the hydrazine followed by ring-closing dehydration.
For the synthesis of 3-thiol derivatives, carbon disulfide (CS₂) is the reagent of choice. The reaction of 1-hydrazinophthalazine with CS₂ in an appropriate solvent leads to the formation of 3-mercapto-s-triazolo[3,4-a]phthalazine. researchgate.net This thiol derivative is a valuable intermediate itself, as the thiol group can be subsequently alkylated, for example with methyl iodide, to produce 3-(methylthio) derivatives. researchgate.net
Targeted Bromination Strategies for Position 3
To synthesize the title compound, this compound, specific methods are required to introduce a bromine atom at the C-3 position of the triazole ring.
Direct electrophilic bromination of a pre-formed s-triazolo[3,4-a]phthalazine ring is a theoretically possible synthetic route. Reagents like N-Bromosuccinimide (NBS) are commonly used for the bromination of various heterocyclic and aromatic compounds. nih.govyoutube.com However, specific documented examples of the direct bromination of the parent s-triazolo[3,4-a]phthalazine to selectively yield the 3-bromo isomer are not prominently featured in available scientific literature, suggesting that indirect routes are often preferred for their specificity and efficiency.
The most direct and well-documented method for synthesizing this compound involves incorporating the bromine atom during the cyclization step. researchgate.net This is achieved by using a one-carbon electrophile that already contains the bromine atom.
Specifically, the reaction of 1-hydrazinophthalazine with cyanogen bromide (BrCN) provides a direct, one-step pathway to the target compound. researchgate.net In this reaction, the hydrazino group of the phthalazine attacks the cyanogen bromide, leading to a cyclization that forms the triazole ring with the bromine atom already in the desired 3-position. This method has been reported under both classical heating conditions and more modern mechanochemical (grinding) conditions, with the latter representing a greener chemistry approach. researchgate.net
Table 2: Synthesis of this compound
| Precursor | Reagent | Method | Product | Reference |
| 1-Hydrazinophthalazine | Cyanogen Bromide (BrCN) | Cyclocondensation | This compound | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic methods has become a major focus in chemical research. For the synthesis of this compound and its derivatives, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements in this area include the use of mechanochemistry and non-conventional energy sources.
Mechanochemical Synthesis Protocols for Triazolophthalazines
Mechanochemical synthesis, a solvent-free or low-solvent method that utilizes mechanical force to induce chemical reactions, has emerged as a promising green alternative to traditional solution-phase synthesis. mdpi.com This technique can lead to shorter reaction times, higher yields, and reduced environmental impact.
A notable example is the synthesis of 3-bromo- (B131339) researchgate.netnih.govnih.govtriazolo[3,4-a]phthalazine itself. In a comparative study, the mechanochemical approach demonstrated significant advantages over the classical synthetic route. researchgate.net The mechanochemical synthesis of annulated 1,2,4-triazoles, starting from hydralazine hydrochloride, has been studied using a planetary ball-mill. researchgate.net This research found that excellent conditions for achieving total conversion to the intermediate hydrazones could be reached in just a few minutes with the aid of pyrogenic S13 silica (B1680970) as a grinding auxiliary. researchgate.net
For the subsequent conversion to the annulated 1,2,4-triazoles, iodobenzene (B50100) diacetate (IBD) was identified as the optimal reagent for non-phenolic hydrazones, while selenium dioxide (SeO2) was effective for phenolic compounds. researchgate.net The study also successfully demonstrated a one-pot, two-step mechanochemical synthesis of these compounds. researchgate.net Green metrics analysis confirmed the efficiency of the mechanochemical method when compared to conventional syntheses. researchgate.net
Table 1: Comparison of Classical and Mechanochemical Synthesis of this compound
| Parameter | Classical Method | Mechanochemical Method |
|---|---|---|
| Reaction Time | Longer | Shorter (few minutes) researchgate.net |
| Solvent Use | Typically requires solvents | Solvent-free or minimal solvent mdpi.com |
| Energy Input | Thermal heating | Mechanical grinding researchgate.net |
| Yield | - | High researchgate.net |
| Environmental Impact | Higher | Lower researchgate.net |
Application of Non-conventional Energy Sources in Triazolophthalazine Synthesis
The use of non-conventional energy sources, such as microwave irradiation and ultrasound, offers significant advantages in chemical synthesis, including faster reaction rates, higher yields, and improved energy efficiency. nih.govresearchgate.net These techniques are increasingly being applied to the synthesis of triazole-containing heterocyclic compounds.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. nih.gov This method has been successfully employed for the synthesis of a variety of triazolo-fused heterocycles, including triazoloquinazolinones. beilstein-journals.orgresearchgate.net In a three-component reaction involving aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, and dimedone in DMF, the use of microwave irradiation led to nearly quantitative yields of the desired products in just a few minutes. beilstein-journals.orgresearchgate.net This represents a significant improvement over conventional heating methods, which often require much longer reaction times. nih.gov
A catalyst and solvent-free microwave-assisted synthesis of 1,2,3-triazoles has also been reported, further highlighting the green credentials of this technology. rsc.org
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can promote the synthesis of various heterocyclic compounds by accelerating reaction rates and improving yields. researchgate.netnih.gov The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines has been achieved through the cyclocondensation reaction of β-enaminones with 5-amino-1,2,4-triazole under ultrasonic irradiation. nih.gov This method resulted in excellent yields and shorter reaction times compared to conventional thermal heating. nih.gov
Similarly, ultrasound has been used to assist the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives, leading to higher yields in a significantly reduced timeframe (39–80 minutes) compared to conventional methods (10–36 hours). nih.gov The synthesis of triazolo[1,2-a]indazole-triones has also been successfully carried out using ultrasound in the presence of an environmentally friendly green medium. researchgate.net
Table 2: Application of Non-conventional Energy Sources in Triazole Synthesis
| Energy Source | Compound Type | Key Advantages | Reference |
|---|---|---|---|
| Microwave | Triazoloquinazolinones | Nearly quantitative yields, significantly shortened reaction times (minutes). | beilstein-journals.orgresearchgate.net |
| Microwave | 1,2,3-Triazoles | Catalyst and solvent-free conditions, good to excellent yields. | rsc.org |
| Ultrasound | 1,2,4-Triazolo[1,5-a]pyrimidines | Shorter reaction times (5-17 min), high regioselectivity, excellent yields. | nih.gov |
| Ultrasound | 1,2,4-Triazole coupled acetamides | Reduced reaction time (39-80 min vs 10-36 h), higher yields (65-80%). | nih.gov |
| Ultrasound | Triazolo[1,2-a]indazole-triones | High yielding, use of environmentally friendly media. | researchgate.net |
Chemical Transformations and Functionalization Strategies of 3 Bromo S Triazolo 3,4 a Phthalazine
Reactivity of the Bromine Moiety for Further Derivatization
The bromine atom at position 3 of the triazolo[3,4-a]phthalazine core is a key handle for introducing diverse functional groups. Its reactivity allows for both nucleophilic substitution and modern cross-coupling reactions, providing access to a vast chemical space of novel derivatives.
Nucleophilic Substitution Reactions at Position 3
The electron-deficient nature of the triazole ring facilitates the displacement of the bromine atom at position 3 by various nucleophiles. This classic transformation is a straightforward method for introducing a range of substituents. For instance, the reaction of 3-Bromo-s-triazolo[3,4-a]phthalazine with different nucleophiles can lead to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
| Nucleophile | Reagent | Product | Reference |
| Amines | R-NH2 | 3-Amino-s-triazolo[3,4-a]phthalazine derivatives | nih.gov |
| Phenols | Ar-OH | 3-Aryloxy-s-triazolo[3,4-a]phthalazine derivatives | |
| Thiols | R-SH | 3-Thio-s-triazolo[3,4-a]phthalazine derivatives |
Cross-Coupling Reactions Involving the Bromine Atom (e.g., Suzuki–Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the derivatization of this compound. libretexts.orgnih.gov This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-compound with various organoboron reagents. libretexts.org The versatility of the Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, and alkyl groups at position 3, significantly expanding the structural diversity of the resulting molecules. medjchem.com
A typical Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst, a base, and a suitable solvent. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
| Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 3-Phenyl-s-triazolo[3,4-a]phthalazine | 96 | nih.gov |
| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | 3-(4-Methylphenyl)-s-triazolo[3,4-a]phthalazine | ||
| Thiophene-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | 3-(Thiophen-2-yl)-s-triazolo[3,4-a]phthalazine |
Functionalization of the Triazolo[3,4-a]phthalazine Scaffold
Beyond the versatile bromine atom, the core triazolo[3,4-a]phthalazine scaffold itself offers opportunities for further functionalization. Modifications can be introduced at various positions on both the phthalazine (B143731) and triazole moieties, as well as through the construction of new fused ring systems.
Derivatization at the Phthalazine Moiety (e.g., Position 6) via Nucleophilic Displacement
The phthalazine portion of the molecule can also undergo nucleophilic substitution reactions, particularly when activated by suitable leaving groups. For example, a chloro or other halo substituent at position 6 can be displaced by various nucleophiles. This allows for the introduction of functional groups that can modulate the electronic properties and biological activity of the entire molecule.
Modification of the Triazole Ring (e.g., Position 3)
As discussed in the context of the bromine moiety's reactivity, position 3 of the triazole ring is a primary site for modification. Beyond substitution of the bromine atom, other transformations can be envisioned. For instance, if a different functional group is present at this position, it can be further manipulated. The synthesis of various 1,2,4-triazole (B32235) derivatives highlights the broad potential for introducing diverse functionalities at this position. nih.gov
Cyclization and Annulation Reactions to Form Novel Fused Systems
The triazolo[3,4-a]phthalazine system can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing scaffold, can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. For example, intramolecular cyclization reactions can be designed to form additional rings by connecting different positions of the triazolo[3,4-a]phthalazine core.
Functionalization via Acyl Chlorides
The direct acylation of the 3-bromo derivative of s-triazolo[3,4-a]phthalazine (B13923) represents a synthetic pathway that has not been extensively explored or reported. Typically, the introduction of substituents at the 3-position of the triazole ring occurs during the construction of the ring system itself.
One common method for synthesizing the s-triazolo[3,4-a]phthalazine scaffold involves the cyclization of a 1-hydrazinophthalazine precursor with various reagents. In this context, acyl chlorides have been successfully employed to introduce the carbon atom that becomes the 3-position of the fused triazole ring. For instance, the reaction of a 1-hydrazinophthalazine derivative with acetyl chloride or benzoyl chloride leads to the formation of the corresponding 3-methyl- or 3-phenyl-s-triazolo[3,4-a]phthalazine. researchgate.net
However, this represents the formation of the triazole ring with a pre-determined substituent, rather than the functionalization of the pre-existing 3-bromo compound. The substitution of a bromo group on this heterocyclic system with an acyl group would likely necessitate a transition-metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki-Miyaura carbonylation, or a related named reaction. Despite searches for such transformations, specific examples involving this compound and acyl chlorides remain elusive in the current body of scientific literature.
While research has been conducted on various other functionalizations of the phthalazine and triazolophthalazine core structures, the direct use of acyl chlorides for the modification of the 3-bromo derivative is a specific area that awaits further investigation.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Detailed Research Findings: For 3-Bromo-s-triazolo[3,4-a]phthalazine, the ¹H NMR spectrum is expected to show signals corresponding to the protons on the fused aromatic ring system. Based on data from analogous phthalazine (B143731) and triazolophthalazine structures, the aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.net The specific chemical shifts and coupling patterns of these protons would allow for the unambiguous assignment of their positions on the phthalazine moiety. The complexity of spectra for related nitrogen-containing heterocycles, such as triazines, can sometimes be influenced by dynamic processes like the restricted rotation around certain bonds, which may lead to broadened signals or the appearance of rotational isomers (rotamers). reddit.com
The ¹³C NMR spectrum provides complementary information, revealing the signals for each unique carbon atom in the molecule. The carbons of the fused aromatic and heteroaromatic rings are expected to appear in the δ 110-160 ppm range. The carbon atom directly bonded to the bromine (C-3) would be significantly influenced by the halogen's electronegativity. Data for related brominated aromatic compounds can help in predicting the approximate chemical shift for this carbon. chemicalbook.com
Table 4.1: Predicted NMR Data for this compound
| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Structural Assignment |
|---|---|---|---|
| ¹H NMR | Protons | 7.0 - 9.0 | Aromatic protons on the phthalazine ring |
| ¹³C NMR | Carbons | 110 - 160 | Carbons of the fused heterocyclic system |
Note: Specific experimental values are dependent on the solvent and experimental conditions.
Mass Spectrometric Approaches for Molecular Confirmation (e.g., GC-MS, EI-MS, ES+)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods can be employed for the analysis of this compound.
Detailed Research Findings: The molecular formula of this compound is C₉H₅BrN₄, corresponding to a molecular weight of approximately 249.07 g/mol . scbt.com In an electron ionization mass spectrum (EI-MS), the compound is expected to show a distinct molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. raco.catraco.cat
Fragmentation patterns observed in the mass spectrum provide further structural confirmation. Common fragmentation pathways for related phthalazine heterocycles include the loss of stable neutral molecules like nitrogen gas (N₂) or cleavage of the triazole ring. raco.cat Softer ionization techniques like Electrospray Ionization (ESI-MS) would typically show a prominent protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight with high accuracy. uni.lu
Table 4.2: Expected Mass Spectrometric Data for this compound
| Ionization Method | Expected Ion(s) | m/z Value (approx.) | Significance |
|---|---|---|---|
| EI-MS | [M]⁺ | 248/250 | Molecular ion peak showing bromine isotopic pattern |
| EI-MS | Various Fragments | < 248 | Structural elucidation from fragmentation |
| ESI-MS | [M+H]⁺ | 249/251 | Confirmation of molecular weight |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Detailed Research Findings: The IR spectrum of this compound is characterized by absorptions typical of its aromatic and heterocyclic structure. The key expected absorptions include C-H stretching vibrations for the aromatic protons, which typically appear above 3000 cm⁻¹. vscht.cz The stretching vibrations for the C=N bonds within the triazole and phthalazine rings, as well as the C=C bonds of the benzene (B151609) ring, are expected in the 1400-1650 cm⁻¹ region. researchgate.netvscht.cz For instance, related researchgate.netraco.catbldpharm.comtriazolo[3,4-a]phthalazine structures show characteristic C=N stretching absorptions around 1610-1620 cm⁻¹. researchgate.net The region between 700 and 900 cm⁻¹, known as the fingerprint region, would contain a complex pattern of peaks, including C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern on the aromatic ring.
Table 4.3: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3000 - 3100 | Stretching | Aromatic C-H |
| 1500 - 1650 | Stretching | C=N (Triazole and Phthalazine rings) |
| 1400 - 1600 | Stretching | C=C (Benzene ring) |
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are fundamental for separating the components of a mixture, making them essential for assessing the purity of this compound and for separating the enantiomers of its chiral derivatives.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and for the initial assessment of compound purity.
Detailed Research Findings: For a compound like this compound, TLC would typically be performed on silica (B1680970) gel plates. raco.cat The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and a mobile phase, which is usually a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The compound is spotted on the plate, which is then developed in the solvent system. After development, the spot corresponding to the compound can be visualized under UV light (typically at 254 nm) due to its UV-absorbing aromatic structure. raco.cat The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. An Rf value of approximately 0.3 is often considered ideal for achieving good separation in subsequent preparative column chromatography. reddit.com
High-Performance Liquid Chromatography (HPLC) is a highly efficient and quantitative technique used to determine the purity of a compound and to identify it by its characteristic retention time.
Detailed Research Findings: The purity of this compound can be accurately determined using HPLC, often coupled with a UV detector or a mass spectrometer (LC-MS). bldpharm.com A common method for a moderately polar, aromatic compound is reversed-phase HPLC. In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape. The compound is injected into the system, and its retention time—the time it takes to travel through the column—is measured. A pure compound will ideally show a single, sharp peak. The purity can be quantified by integrating the area of the peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
While this compound itself is an achiral molecule, many of its derivatives, particularly those synthesized for biological applications, may contain stereocenters and exist as enantiomers. labsolu.ca Chiral chromatography is the definitive method for separating these enantiomers.
Detailed Research Findings: The separation of enantiomeric analogs of the triazolophthalazine scaffold is most commonly achieved using chiral HPLC. bldpharm.comrsc.org This technique utilizes a chiral stationary phase (CSP), which is capable of discriminating between the two enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for this purpose. chemicalbook.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different stabilities, leading to different interaction strengths and, consequently, different retention times for each enantiomer. nih.gov This allows for both the analytical determination of enantiomeric purity (enantiomeric excess) and the preparative isolation of individual, enantiomerically pure compounds for further study.
Computational and Theoretical Investigations into 3 Bromo S Triazolo 3,4 a Phthalazine and Its Analogs
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
While specific docking studies for 3-Bromo-s-triazolo[3,4-a]phthalazine are not extensively detailed in the public literature, research on closely related nih.govnih.govnih.govtriazolo[3,4-a]phthalazine and nih.govnih.govnih.govtriazolo[4,3-a]phthalazine derivatives provides significant insight. These analogs have been identified as potent ligands for various biological targets.
For instance, a series of nih.govnih.govnih.govtriazolo[3,4-a]phthalazine derivatives have been identified as high-affinity ligands for the alpha 2 delta-1 (α2δ-1) subunit of voltage-gated calcium channels. nih.gov A potent radioligand from this series was synthesized to confirm that it binds to the same site as the established drug gabapentin (B195806), validating the therapeutic potential of this scaffold. nih.gov
In a different context, analogs with the isomeric nih.govnih.govnih.govtriazolo[4,3-a]phthalazine core have been investigated as inhibitors of bromodomains, which are increasingly important targets in oncology. acs.org Docking studies of a representative compound from this class into the bromodomain of CREBBP revealed key interactions. The triazole moiety was predicted to form crucial hydrogen bonds with a conserved asparagine residue (N140 in BRD4(1)) and a structurally important water molecule within the binding pocket. acs.org The fused phthalazine (B143731) ring system fits securely into a hydrophobic pocket, enhancing binding affinity. acs.org Similarly, docking studies on other related heterocyclic systems, such as triazolo[4,3-b]pyridazine derivatives, have shown their potential as dual inhibitors for targets like c-Met and Pim-1 kinases, further highlighting the versatility of the triazole-fused ring system in interacting with ATP-binding sites. nih.gov
These studies collectively suggest that the triazole portion of the this compound molecule is likely to act as a key hydrogen bond acceptor, while the fused phthalazine ring system provides a rigid scaffold that can engage in favorable hydrophobic and π-stacking interactions within a protein's binding site. The bromine atom can also participate in interactions, such as forming conventional hydrogen bonds, as seen in studies with other brominated triazole derivatives. nih.gov
Table 1: Summary of Molecular Docking Studies on Triazolophthalazine Analogs and Related Structures
| Ligand Scaffold | Protein Target | Key Predicted Interactions |
| nih.govnih.govnih.govTriazolo[3,4-a]phthalazine | α2δ-1 subunit of voltage-gated calcium channels | Binds to the gabapentin site. nih.gov |
| nih.govnih.govnih.govTriazolo[4,3-a]phthalazine | Bromodomains (CREBBP, BRD4) | Hydrogen bonds from the triazole ring to conserved asparagine and water molecules; hydrophobic interactions from the phthalazine core. acs.org |
| Thiazolidinone-Triazole | Aldose Reductase (ALR1, ALR2) | Hydrogen bond from the bromine atom; π-alkyl interactions with the triazole ring. nih.gov |
| Triazolo[4,3-b]pyridazine | c-Met and Pim-1 Kinases | Interaction with the ATP-binding site. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). This information is vital for understanding a molecule's stability, reactivity, and potential interaction sites.
For this compound, the electronic structure is a composite of its constituent parts: the electron-rich triazole ring, the aromatic phthalazine system, and the electron-withdrawing bromine atom.
HOMO-LUMO Analysis: The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity. A smaller gap generally implies higher reactivity. In the triazolophthalazine system, the fused aromatic rings contribute to a delocalized π-electron system. The precise energies of the HOMO and LUMO would dictate the molecule's behavior as an electron donor or acceptor in chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atoms of the triazole ring, indicating their role as nucleophilic centers and hydrogen bond acceptors. The bromine atom would contribute to a region of slight positive potential (a sigma-hole), making it a potential halogen bond donor.
Reactivity Descriptors: Calculations can predict sites susceptible to electrophilic or nucleophilic attack. The nitrogen atoms of the triazole ring are typically the most nucleophilic centers.
While specific published data for this compound is scarce, studies on related phthalazine derivatives confirm the use of these computational methods to elucidate their structures and properties. nih.gov The combination of the triazole ring's properties with the phthalazine core creates a unique electronic landscape that underpins its chemical behavior and biological activity. jetir.orgresearchgate.net
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Implication |
| HOMO-LUMO Gap | Moderate | Suggests good chemical stability with retained reactivity. |
| Electron Density | High density on triazole nitrogen atoms | These nitrogens are primary sites for hydrogen bonding and coordination. |
| Molecular Electrostatic Potential (MEP) | Negative potential on triazole nitrogens; Positive region near bromine (sigma-hole) | Predicts sites for non-covalent interactions with biological targets. |
| Effect of Bromine | Electron-withdrawing | Modulates the overall electron density and reactivity of the ring system. |
Structure-Energy Relationship Analysis of Substituted Triazolophthalazines
For the triazolophthalazine scaffold, introducing different substituents can profoundly impact properties like enthalpy of formation, thermal stability, and solubility. A recent predictive model has shown a direct correlation between the average intermolecular interaction energy in a crystal and its aqueous solubility, where lower interaction energies can lead to greater solubility. rsc.org
In the case of this compound, the bromine atom plays a significant role:
Crystal Packing: The size and electronegativity of the bromine atom influence how the molecules pack in a solid state. It can participate in halogen bonding, a directional non-covalent interaction that can significantly stabilize the crystal lattice.
Enthalpy of Formation: The introduction of substituents alters the energy of the molecule. Studies on analogous energetic heterocyclic systems, such as triazolofurazans, have shown that adding different functional groups (like N-oxide or N-nitroimido) can systematically change the enthalpy of formation, density, and thermal stability. rsc.org An N-nitroimido group, for instance, added a significant amount of energy to the molecule, while an N-oxide group enhanced thermal stability. rsc.org
Solubility and Melting Point: Stronger intermolecular forces, promoted by substituents capable of hydrogen or halogen bonding, generally lead to higher melting points and lower solubility in non-polar solvents.
By systematically replacing the bromine atom with other functional groups (e.g., methyl, chloro, amino), one could modulate these energetic properties. An amino group could introduce strong hydrogen bonding, while a larger alkyl group might disrupt efficient packing but increase solubility in organic solvents. This systematic approach is a cornerstone of structure-activity relationship (SAR) and structure-property relationship studies. nih.gov
Table 3: Hypothetical Effects of Substituents on the Triazolophthalazine Core
| Substituent at C3 Position | Primary Interaction Type | Predicted Effect on Crystal Energy | Predicted Effect on Thermal Stability |
| -Br (Bromo) | Halogen Bonding, van der Waals | Moderate increase | Moderate increase |
| -H (Unsubstituted) | π-π stacking, van der Waals | Baseline | Baseline |
| -CH₃ (Methyl) | van der Waals | Minor change, may disrupt packing | Minor change |
| -NH₂ (Amino) | Hydrogen Bonding | Significant increase | Significant increase |
| -NO₂ (Nitro) | Dipole-dipole, π-π stacking | Significant increase | Variable, may decrease |
Theoretical Mechanochemical Studies on Triazole Ring Systems
Mechanochemistry is a branch of chemistry concerned with the chemical and physicochemical transformation of substances under the influence of mechanical energy. Theoretical studies in this area aim to understand how mechanical forces can lower activation barriers and drive chemical reactions, often in the absence of solvents.
The synthesis of triazole ring systems is an area where mechanochemistry has proven to be a valuable, eco-friendly alternative to traditional solution-based methods. nih.gov Notably, the synthesis of 3-bromo- (B131339) nih.govnih.govnih.govtriazolo[3,4-a]phthalazine has been successfully achieved using mechanochemical conditions, providing a direct, solventless route to the compound. researchgate.net
Theoretical studies can model the forces applied during ball milling or grinding, providing insight into the reaction mechanism at a molecular level. These studies can help explain why certain reactions are accelerated or why different products may be formed compared to conventional methods.
Beyond synthesis, theoretical mechanochemistry also explores the possibility of using mechanical force to induce reactions in existing molecules. For example, computational studies have investigated the mechanochemical cyclo-reversion of 1,2,3-triazoles. nih.gov This research suggests that mechanical force could selectively break the triazole ring, unmasking reactive azide (B81097) or alkyne intermediates. nih.gov While this has been primarily studied for the 1,2,3-triazole isomer, the concept of mechanically induced ring-opening could potentially apply to other triazole systems, opening up novel applications in materials science and drug delivery where a mechanical trigger could release an active species.
Exploration of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Models
Anticancer and Antiproliferative Activity in Cellular Models
Derivatives of the s-triazolo[3,4-a]phthalazine (B13923) scaffold have shown considerable promise as anticancer agents, exhibiting potent activity against a variety of human cancer cell lines.
Numerous studies have documented the cytotoxic effects of s-triazolo[3,4-a]phthalazine derivatives across a panel of human cancer cell lines. For instance, a series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were evaluated for their anti-proliferative activity against human colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) cell lines. benthamscience.comnih.gov One of the most potent derivatives in this series, compound 6o, displayed significant activity against both HCT-116 and MCF-7 cell lines. benthamscience.com Specifically, compounds 6o, 6m, 6d, and 9b demonstrated the highest anticancer activities against HCT-116 cells, while compounds 6o, 6d, 6a, and 6n were most effective against MCF-7 cells. benthamscience.com
In another study, a different set of 1,2,4-triazolo[3,4-a]phthalazine derivatives was tested against four human cancer cell lines: MGC-803, EC-9706, HeLa, and MCF-7. nih.gov Compound 11h from this series exhibited notable anticancer activity, with IC50 values ranging from 2.0 to 4.5 μM against all four tested cell lines. nih.govresearchgate.net Further research on 6-aryl substituted 3-(4-tert-butylbenzyl) benthamscience.comnih.govnih.govtriazolo[3,4-a]phthalazines showed selective activity towards human breast cancer cell lines, with one compound in particular, 6g, showing good activity against the MCF-7 line with an IC50 value of 16.5 ± 0.4µM. wjpsonline.com Related tetrahydro- benthamscience.comnih.govnih.govtriazolo[3,4-a]isoquinoline derivatives have also been assessed against MCF-7, A549, HCT-116, and HepG2 cell lines, showing a range of effects from strong to weak. nih.gov
| Compound Series | Cell Line | Most Active Compounds | IC50 (µM) | Reference |
|---|---|---|---|---|
| Series 1 | HCT-116 (Colon) | 6o | 7 ± 0.06 | benthamscience.com |
| 6m | 13 ± 0.11 | |||
| MCF-7 (Breast) | 6o | 16.98 ± 0.15 | ||
| 6d | 18.2 ± 0.17 | |||
| Series 2 | MCF-7, MGC-803, EC-9706, HeLa | 11h | 2.0 - 4.5 | nih.gov |
| Series 3 | MCF-7 (Breast) | 6g | 16.5 ± 0.4 | wjpsonline.com |
The anticancer effects of s-triazolo[3,4-a]phthalazine derivatives are underpinned by their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle. Flow cytometry analysis of EC-9706 cells treated with a potent derivative, compound 11h, revealed that it induced cellular early apoptosis and caused cell cycle arrest at the G2/M phase. nih.govresearchgate.net This indicates that the compound interferes with the cell's ability to properly divide and proliferate, ultimately leading to its death. Similarly, related tetrahydro- benthamscience.comnih.govnih.govtriazolo[3,4-a]isoquinoline chalcones have been shown to induce cell growth arrest, in this case at the G1 phase, and to stimulate apoptosis in breast cancer cells. nih.govresearchgate.net
The molecular basis for the anticancer activity of this class of compounds lies in their ability to inhibit specific enzymes and proteins that are crucial for cancer cell survival and proliferation.
VEGFR-2 Enzyme: A significant target for many s-triazolo[3,4-a]phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). benthamscience.comnih.gov This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several derivatives have been identified as potent VEGFR-2 inhibitors. benthamscience.com For example, compounds 6o, 6m, 6d, and 9b were found to be the most active against VEGFR-2, with IC50 values of 0.1±0.01, 0.15±0.02, 0.28±0.03, and 0.38±0.04 µM, respectively. benthamscience.com These values are comparable to the potent VEGFR-2 inhibitor, Sorafenib. benthamscience.com
Bromodomains: Another critical set of targets for this scaffold are bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histone proteins and are implicated in cancer. Substituted benthamscience.comnih.govnih.govtriazolo[4,3-a]phthalazines have been identified as potent inhibitors of not only the BET (Bromodomain and Extra-Terminal domain) family of bromodomains, such as BRD4, but also bromodomains outside this family, including BRD9, CECR2, and CREBBP. nih.govnih.govacs.org This represents the first instance of submicromolar inhibitors for bromodomains beyond the BET subfamily. nih.govnih.gov These compounds have shown activity in cellular models, effectively inhibiting chromatin association. nih.govnih.gov The crystal structure of the bromodomain of human BRD9 has even been solved in complex with a triazolo-phthalazine ligand, providing insight into the binding mechanism. pdbj.org
| Target | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| VEGFR-2 | 6o | 0.1 ± 0.01 | benthamscience.com |
| 6m | 0.15 ± 0.02 | ||
| 6d | 0.28 ± 0.03 | ||
| 9b | 0.38 ± 0.04 | ||
| Bromodomains | BRD4 | Potent Inhibition | nih.govnih.gov |
| BRD9 | Potent Inhibition | ||
| CECR2 | Potent Inhibition | ||
| CREBBP | Potent Inhibition |
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of s-triazolo[3,4-a]phthalazine have also been investigated for their ability to combat microbial infections.
Research has shown that novel 1,2,4-triazolo[3,4-a]phthalazine derivatives possess antibacterial properties. A study evaluating a series of these compounds found that most exhibited inhibitory activity against Staphylococcus aureus. nih.gov One particular derivative, compound 5l, demonstrated a broad spectrum of activity, inhibiting all tested bacterial strains. nih.gov While specific studies on Salmonella typhimurium with this exact compound series are not detailed, the activity against other bacteria highlights the potential of this scaffold in developing new antibacterial agents. nih.gov Related triazolo[4,3-a]pyrazine derivatives have also shown moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comnih.govresearchgate.net
The antimicrobial investigation of 1,2,4-triazolo[3,4-a]phthalazine derivatives also extends to their efficacy against fungal pathogens. In the same study that identified antibacterial properties, it was found that the derivative 5l was also active against all tested fungal strains, indicating its potential as a broad-spectrum antimicrobial agent. nih.gov The development of related heterocyclic systems, such as triazolothiadiazines, has also been pursued with the goal of discovering new antifungal agents to combat the growing issue of antifungal resistance. theaspd.com
Other Investigated Biological Activities
Antihypertensive Properties
The s-triazolo[3,4-a]phthalazine scaffold is intrinsically linked to antihypertensive research through its relationship with the vasodilator drug hydralazine (B1673433). nih.gov Metabolism of hydralazine in humans leads to the formation of several metabolites, including s-triazolo[3,4-a]phthalazine and its derivatives. nih.gov One of the key metabolic pathways involves N-acetylation of hydralazine, which results in a stable product, 3-methyl-s-triazolo[3,4-a]phthalazine (MTP). nih.govresearchgate.net This biotransformation is primarily catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. researchgate.net
Another significant metabolite identified in humans is 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine. nih.gov The formation of these triazolophthalazine derivatives is a major route of hydralazine's elimination. uthscsa.edu While these compounds are confirmed metabolites of an active antihypertensive agent, the intrinsic antihypertensive activity of the metabolites themselves, including the 3-bromo derivative, is not extensively detailed in the reviewed literature. The focus has been on their role in the metabolism and disposition of the parent drug, hydralazine. nih.govclinpgx.org
Antianxiety Research Leads and Metabolite Studies
The s-triazolo[3,4-a]phthalazine core structure has been identified as a promising lead for the development of novel antianxiety agents. nih.gov Research into its metabolic fate in preclinical models has revealed important insights. When s-triazolo[3,4-a]phthalazine was administered orally to rats, a lipophilic metabolite was isolated and identified as 7-methylthio-s-triazolo[3,4-a]phthalazine. nih.gov This biotransformation was found to occur in the liver, as demonstrated by the generation of the 7-methylthio conjugate in isolated rat hepatocytes. nih.gov
Further reinforcing the potential of this chemical class, a patent has been filed for 3,6-disubstituted-1,2,4-triazolo[3,4-a]phthalazine derivatives as active anti-anxiety substances. google.com This indicates that modifications at both the 3-position (the location of the bromo substituent in the subject compound) and the 6-position of the phthalazine (B143731) ring system are being explored to optimize anxiolytic activity.
Antitubercular Activity
A significant area of investigation for this class of compounds has been in the field of infectious diseases, particularly tuberculosis. A series of novel 3-substituted triazolophthalazines has been synthesized and evaluated for antimycobacterial activity. nih.gov These studies have demonstrated that compounds within this family can effectively inhibit Mycobacterium tuberculosis (M.tb). nih.gov
Several derivatives were found to inhibit the M.tb H37Rv strain with potent minimum inhibitory concentration (MIC) values. nih.gov Notably, the most active compounds also showed similar potency against various multidrug-resistant (MDR) M.tb strains, suggesting a mode of action that may differ from that of standard antitubercular agents. nih.gov This is a crucial finding in the search for new treatments for resistant tuberculosis infections.
| Compound | Substituent at Position 3 | MIC (μg/mL) | Reference |
|---|---|---|---|
| Derivative 1 | (E)-2-phenylethenyl | 6.25 | nih.gov |
| Derivative 2 | (E)-2-(4-methoxyphenyl)ethenyl | 6.25 | nih.gov |
| Derivative 3 | (E)-2-(4-chlorophenyl)ethenyl | 6.25 | nih.gov |
| Derivative 4 | (E)-2-(4-nitrophenyl)ethenyl | 3.12 | nih.gov |
| Derivative 5 | Phenyl | > 100 | nih.gov |
| Derivative 6 | Bromo | > 100 | nih.gov |
Platelet Aggregation Inhibition
Based on a review of the available scientific literature, there is no direct research data specifically detailing the platelet aggregation inhibition properties of 3-Bromo-s-triazolo[3,4-a]phthalazine or its closely related analogs.
Thromboxane A2 Synthetase Inhibition
A comprehensive search of scientific databases and literature did not yield specific studies or data concerning the activity of this compound or other s-triazolo[3,4-a]phthalazine derivatives as inhibitors of thromboxane A2 synthetase. While inhibitors of this enzyme are of interest in cardiovascular research, this specific heterocyclic scaffold has not been a primary focus in published studies on the topic. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Biological Response
Impact of Substitution at Triazole Moiety (Position 3) on Biological Activity
The biological activity of the s-triazolo[3,4-a]phthalazine scaffold is highly dependent on the nature of the substituent at the 3-position of the triazole ring. This is clearly demonstrated in studies on the antitubercular properties of this class of compounds. nih.gov
Research has shown that the introduction of specific moieties at position 3 can dramatically influence the antimycobacterial potency. For instance, derivatives featuring a substituted (E)-ethenyl group (also known as a styryl group) at this position exhibit significant activity against M. tuberculosis. nih.gov In contrast, when the substituent at position 3 is a simple phenyl group or a bromo group, the antitubercular activity is markedly diminished, with MIC values greater than 100 μg/mL. nih.gov
This suggests that for antitubercular activity, a certain length and electronic configuration of the substituent at position 3 are crucial. The presence of a conjugated system, such as the one in the styryl moiety, appears to be a key feature for enhancing the biological response. Further substitution on the phenyl ring of the styryl group, for example with a nitro group, can further increase potency. nih.gov These findings underscore the critical role that the substituent at the triazole moiety plays in defining the pharmacological profile of s-triazolo[3,4-a]phthalazine derivatives.
Influence of Substituents on the Phthalazine Ring (Position 6) on Biological Activity
The strategic placement of various substituents on the phthalazine core, particularly at the 6-position, has been a key area of investigation for modulating the pharmacological profile of s-triazolo[3,4-a]phthalazine derivatives. While direct and extensive structure-activity relationship (SAR) studies focusing solely on the 6-position of this compound are not extensively detailed in publicly available research, broader studies on related analogs provide valuable insights into how modifications at this position can impact biological outcomes.
Research into novel nih.govnih.govnih.govtriazolo[3,4-a]phthalazine derivatives has revealed that substitutions on the phthalazine ring are crucial for their anticancer activities nih.govresearchgate.net. For instance, the introduction of a piperazin-1-yl group at the 6-position has been explored in the synthesis of new anticancer agents researchgate.net. These studies, while not exclusively focused on the 3-bromo analog, underscore the importance of the 6-position for biological activity.
In the context of other biological activities, such as ligands for the alpha 2 delta-1 subunit of voltage-gated calcium channels, SAR studies have been conducted on nih.govnih.govnih.govtriazolo[3,4-a]phthalazine derivatives nih.gov. These investigations, although not specifying substitutions at the 6-position, highlight the general sensitivity of the scaffold's biological activity to substitutions on the phthalazine ring.
The following table summarizes the general findings on how different types of substituents on the phthalazine ring of the broader s-triazolo[3,4-a]phthalazine class can influence their biological effects, extrapolated from studies on related compounds.
| Substituent Type at Position 6 | General Influence on Biological Activity | Example of Activity |
| Bulky aromatic/heterocyclic groups | Can enhance binding to target proteins through additional hydrophobic or pi-stacking interactions. | Anticancer, VEGFR-2 inhibition nih.gov |
| Piperazine and related moieties | Often introduced to improve solubility and pharmacokinetic properties, and can contribute to receptor binding. | Anticancer researchgate.net |
| Halogens (e.g., Bromo) | Can modulate the electronic properties of the ring system and may participate in halogen bonding with biological targets. | Potentially influences various activities, though specific data on the 6-bromo substituent is limited. |
It is important to note that the specific impact of a bromine atom at the 3-position in conjunction with various substituents at the 6-position has not been systematically elucidated in the available literature. Further targeted synthesis and biological evaluation of 6-substituted-3-bromo-s-triazolo[3,4-a]phthalazine analogs are necessary to delineate precise structure-activity relationships.
Conformational and Electronic Effects on Biological Target Binding
The three-dimensional arrangement (conformation) and the distribution of electrons (electronic properties) within the this compound molecule are critical determinants of its interaction with biological macromolecules. Molecular modeling and computational studies, including molecular docking, are instrumental in understanding these effects.
Molecular docking studies on various s-triazolo[3,4-a]phthalazine derivatives have been performed to predict their binding modes within the active sites of target proteins, such as VEGFR-2 nih.gov. These studies reveal that the planar, rigid structure of the triazolophthalazine core allows it to fit into specific binding pockets. The bromine atom at the 3-position, being an electron-withdrawing group, can significantly influence the electronic landscape of the entire molecule. This can affect hydrogen bonding capabilities and other non-covalent interactions with amino acid residues in the target's active site.
The conformational flexibility of substituents on the phthalazine ring plays a crucial role in achieving an optimal binding orientation mdpi.com. While the core triazolophthalazine system is relatively rigid, any appended groups can adopt various conformations to maximize favorable interactions with the target.
The electronic nature of substituents, such as the electronegative bromine atom, can lead to specific interactions like halogen bonding, which is increasingly recognized as an important factor in drug-receptor binding. The electron-withdrawing nature of the bromo group can also polarize adjacent C-H bonds, potentially enhancing their ability to act as hydrogen bond donors.
The following table outlines the key conformational and electronic factors and their potential influence on the biological target binding of this compound.
| Factor | Description | Potential Influence on Target Binding |
| Conformational Rigidity | The fused ring system of s-triazolo[3,4-a]phthalazine is largely planar and rigid. | Pre-organizes the molecule for binding, reducing the entropic penalty upon interaction with the target. |
| Substituent Flexibility | Any groups attached to the phthalazine ring can have rotational freedom. | Allows for an induced-fit mechanism, where the molecule can adapt its shape to the binding site. |
| Electronic Properties of the Bromo Group | The bromine atom is electron-withdrawing and can participate in halogen bonding. | Can influence the overall charge distribution, dipole moment, and create specific favorable interactions with the target protein. |
| Pi-System | The extended aromatic system of the phthalazine and triazole rings. | Facilitates pi-pi stacking and other hydrophobic interactions with aromatic amino acid residues in the binding pocket. |
In silico studies and molecular docking have become essential tools for predicting how these conformational and electronic properties translate into biological activity researchgate.net. For the broader class of triazolophthalazines, docking studies have helped in rationalizing the observed biological data and in the design of new, more potent analogs nih.gov. However, specific computational studies detailing the precise binding mode and the electronic and conformational contributions of the 3-bromo substituent in this compound are not extensively reported.
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 3-Bromo-s-triazolo[3,4-a]phthalazine and its derivatives. Traditional multi-step synthetic routes, often starting from precursors like phthalic anhydride (B1165640), are being re-evaluated in favor of greener alternatives. nih.gov A key area of development is the application of mechanochemistry, which has been shown to be a viable alternative to classical solution-based methods for producing 3-bromo- (B131339) nih.govnih.govresearchgate.nettriazolo[3,4-a]phthalazine. researchgate.net This solvent-free approach can lead to reduced waste, lower energy consumption, and potentially improved reaction yields.
Further exploration into one-pot multicomponent reactions represents another promising avenue. Such strategies, which allow for the construction of complex molecules like the triazolophthalazine core in a single step from multiple starting materials, offer significant advantages in terms of operational simplicity and efficiency. nih.gov Additionally, the adaptation of solid-phase synthesis techniques, which have been used for related phthalazine (B143731) derivatives, could facilitate the creation of large libraries of analogs for high-throughput screening. longdom.org The development of syntheses using reagents like 1-hydrazinophthalazine as a key building block for annelation reactions to form the triazole ring continues to be an area of interest. researchgate.net
Table 1: Comparison of Synthetic Approaches for Triazolophthalazine Scaffolds
| Synthetic Method | Description | Potential Advantages |
|---|---|---|
| Classical Synthesis | Multi-step reaction sequences, often involving refluxing in organic solvents. researchgate.netresearchgate.net | Well-established and understood reaction pathways. |
| Mechanochemistry | Solvent-free synthesis via mechanical grinding of reactants. researchgate.net | Reduced solvent waste, lower energy use, potential for faster reactions. |
| Multicomponent Reactions | Combining three or more reactants in a single vessel to form the final product. nih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. |
| Solid-Phase Synthesis | Synthesis on a polymer support, allowing for easy purification and automation. longdom.org | Ideal for combinatorial library generation, simplified workup procedures. |
| Cation Radical-Induced Cyclization | Use of reagents like thianthrene (B1682798) cation radical perchlorate (B79767) to induce cyclization. tandfonline.com | High yields (94-98%) reported for converting 1-phthalazinylhydrazones to the triazolophthalazine core. tandfonline.com |
Advanced Spectroscopic and Structural Biology Characterization of Ligand-Target Interactions
A deeper understanding of how this compound analogs interact with their biological targets is critical for rational drug design. Future research will heavily rely on advanced analytical techniques to elucidate these interactions at an atomic level. High-resolution mass spectrometry, alongside 1H and 13C NMR spectroscopy, will remain fundamental for confirming the chemical structures of new analogs. nih.gov
Where crystallography is not feasible, advanced NMR techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which parts of the ligand are in close contact with the target protein. These methods are essential for validating binding and guiding further structural studies.
Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems
While initial studies have identified promising biological activities for triazolo[3,4-a]phthalazine derivatives, such as anticancer and antimicrobial effects, the underlying molecular mechanisms are often not fully understood. nih.govresearchgate.net Future academic focus will be on moving beyond primary screening to unravel the complex downstream effects of target engagement.
For example, derivatives of this scaffold have been identified as high-affinity ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov The next step is to elucidate how this binding event modulates channel function and impacts neuronal signaling pathways implicated in pain and other neurological disorders. Similarly, for analogs that show anticancer activity, it is crucial to determine the specific cellular pathways being disrupted. Flow cytometry analyses have indicated that some derivatives can induce apoptosis and cause cell cycle arrest at the G2/M phase, but the specific proteins and signaling cascades involved require further investigation. researchgate.net This involves a combination of proteomics, transcriptomics, and cell-based assays to map the molecular changes that occur within the cell upon treatment with the compound.
Design of Next-Generation Triazolo[3,4-a]phthalazine Analogs with Improved Selectivity and Potency
The this compound scaffold serves as a template for structure-activity relationship (SAR) studies aimed at creating next-generation compounds with enhanced therapeutic properties. The bromine atom at the 3-position is a key functional handle for introducing further chemical diversity through cross-coupling reactions.
Research has demonstrated that modifications to the core structure can dramatically influence both potency and selectivity. For example, in the pursuit of ligands for the α2δ-1 subunit, SAR studies led to the discovery of analogs with significantly improved binding affinity (IC50 = 15 nM). nih.gov In another context, modifying the substituents on a related nih.govnih.govresearchgate.nettriazolo[4,3-a]phthalazine core allowed for a shift in selectivity away from the well-studied BET family of bromodomains to other subfamilies like CREBBP and BRD9. acs.org This highlights the potential to fine-tune the "polypharmacology" of these compounds to inhibit specific sets of targets implicated in diseases like leukemia. acs.org
Future design strategies will leverage computational modeling and medicinal chemistry insights to guide the synthesis of new analogs. The goal is to optimize ligand-target interactions while minimizing off-target effects, thereby creating compounds with a better therapeutic index.
Table 2: Structure-Activity Relationship (SAR) Insights for Triazolophthalazines
| Target | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| α2δ-1 Subunit | Optimization of side chains on the triazolophthalazine core. | Led to the discovery of compound 20 (IC50=15 nM) and (S)-22 (IC50=30 nM), improving potency. | nih.gov |
| Bromodomains | Varying the fused ring and pendant substituents on the triazolo motif. | Altered selectivity, enabling potent inhibition of non-BET bromodomains like CREBBP and BRD9. | acs.org |
| Cancer Cell Lines | Introduction of various substituents on the phthalazine ring. | Compound 11h showed good anticancer activity against four human cancer cell lines (IC50 = 2.0-4.5 µM). | researchgate.net |
Application in Chemical Biology Probes for Unraveling Biological Pathways
Highly potent and selective analogs of this compound are ideal candidates for development into chemical biology probes. These tools are essential for dissecting complex biological processes and validating new drug targets. By adopting a chemical probe approach, researchers can investigate the function of specific proteins within a cellular context. acs.org
The development of inhibitors for various bromodomain subfamilies is a prime example of this strategy. By creating selective inhibitors for proteins like CREBBP or BRD9, it becomes possible to study their individual roles in gene regulation and disease, functions that were previously difficult to parse due to a lack of adequate tools. acs.org
Furthermore, the synthesis of tagged versions of these molecules, such as radiolabeled or fluorescently labeled analogs, can create powerful research tools. A radioligand, [(3)H]-(S)-22, was synthesized to demonstrate that this class of compounds binds to the same site as gabapentin (B195806) on the α2δ-1 subunit. nih.gov Such probes are invaluable for target engagement studies, competitive binding assays, and imaging applications, helping to unravel the intricate pathways in which these targets operate.
Q & A
Q. What synthetic methodologies are optimal for preparing 3-bromo-1,2,4-triazolo[3,4-a]phthalazine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions of hydrazine derivatives with halogenated phthalazines. For example, 3-bromo-1,2,4-triazolo[3,4-a]phthalazine can be synthesized via:
- Classical method : Cyclization of 1-chloro-4-hydrazinylphthalazine with bromine-containing reagents under reflux in acetic acid .
- Mechanochemical synthesis : Solid-state grinding of precursors with catalysts (e.g., Pd(PPh₃)₄) under solvent-free conditions, improving atom economy and reducing reaction time .
Key factors : Temperature (80–120°C), solvent choice (e.g., dioxane/water for Suzuki coupling), and catalyst loading (5–10% Pd) critically affect yield. Purification via flash chromatography (DCM:MeOH gradients) is standard .
Q. How can structural characterization of 3-bromo-triazolophthalazine derivatives be performed to confirm regiochemistry?
- NMR : ¹H and ¹³C NMR distinguish between triazole ring protons (δ 8.5–9.0 ppm) and phthalazine protons (δ 7.5–8.2 ppm). Bromine substitution induces deshielding in adjacent carbons .
- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.08 for C₉H₄BrN₄) and fragmentation patterns .
- X-ray crystallography : Resolves regiochemical ambiguity in triazole-phthalazine fusion .
Q. What preliminary structure-activity relationships (SAR) guide the design of 3-bromo-triazolophthalazine analogs?
- Bromine substitution : Enhances electrophilicity for cross-coupling (e.g., Suzuki reactions) but reduces antitubercular activity (MIC = 40 µM vs. 12.9 µM for alkyne derivatives) .
- Piperazine hybrids : N-Benzyl-piperazine at position 6 improves cytotoxicity (IC₅₀ = 7 µM in HCT116 cells) via VEGFR-2 inhibition .
- 3-Position modifications : Bulky groups (e.g., phenyl) reduce solubility but enhance bromodomain binding (e.g., PCAF inhibition) .
Advanced Research Questions
Q. How does 3-bromo-triazolophthalazine interact with biological targets (e.g., VEGFR-2, PCAF bromodomains)?
- VEGFR-2 inhibition : Molecular docking (AutoDock/Vina) shows hydrogen bonding between the triazole ring and Cys919 in the ATP-binding pocket. Bromine at position 3 sterically hinders hydrophobic interactions, reducing potency compared to non-halogenated analogs .
- Bromodomain binding : The planar triazolophthalazine scaffold mimics acetylated lysine, competing for binding in PCAF’s acetyl-lysine pocket. Bromine’s electron-withdrawing effect disrupts π-π stacking, lowering affinity .
Q. How can contradictory data between in vitro and in vivo anticancer activity be resolved?
- Case study : A derivative showed IC₅₀ = 7 µM in HCT116 cells but failed in xenograft models due to poor bioavailability.
Solutions :
Q. What strategies improve selectivity of 3-bromo-triazolophthalazine derivatives for cancer vs. non-cancer targets?
- Substitution at position 6 : Piperazine derivatives (e.g., compound 6o ) show >50-fold selectivity for VEGFR-2 over kinases like EGFR .
- Isosteric replacement : Replace bromine with trifluoromethyl to retain steric bulk while reducing off-target DNA intercalation .
- Pharmacophore masking : Use PEGylated nanoparticles to target tumor-specific receptors (e.g., folate receptors) .
Q. How can resistance mechanisms against triazolophthalazine-based antitubercular agents be addressed?
- Target identification : Use thermal proteome profiling (TPP) to identify off-target proteins (e.g., InhA) in M. tuberculosis .
- Dual-targeting hybrids : Combine triazolophthalazine with isoniazid pharmacophores to inhibit both enoyl-ACP reductase and cell wall synthesis .
- Efflux pump inhibitors : Co-administer with verapamil to block Mtb’s Rv1258c transporter .
Q. What computational tools are recommended for predicting ADMET properties of brominated triazolophthalazines?
- SwissADME : Predicts solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- PROTOX-II : Estimates cytotoxicity (LD₅₀) and organ-specific toxicity (e.g., hepatotoxicity) .
- Molecular dynamics (GROMACS) : Simulates binding stability in physiological conditions (e.g., serum albumin interactions) .
Q. How can divergent biological activities (anticonvulsant vs. anticancer) be rationalized for triazolophthalazine derivatives?
- Target promiscuity : Triazolophthalazines modulate GABA-A receptors (anticonvulsant) and VEGFR-2 (anticancer) via conserved ATP-binding motifs .
- Dosage dependency : Low-dose derivatives (IC₅₀ = 7 µM) inhibit angiogenesis, while high doses (IC₅₀ > 50 µM) induce GABAergic effects .
- Metabolic activation : Hepatic CYP3A4 converts brominated analogs to hydroxylated metabolites with dual activity .
Q. What experimental designs are critical for validating triazolophthalazine mechanisms in multidrug-resistant (MDR) cancer models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
